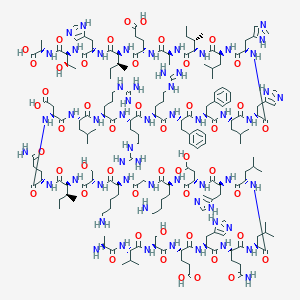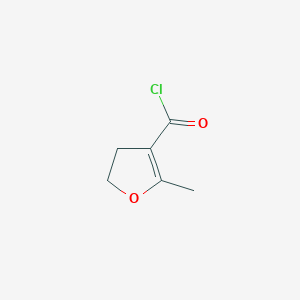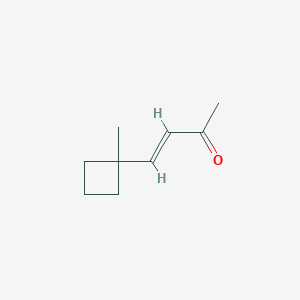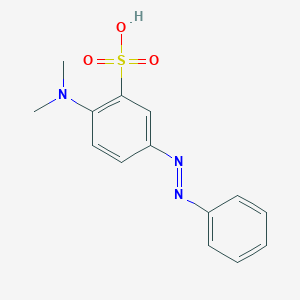
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid, also known as DAB, is a chemical compound that has been extensively studied for its scientific research applications. It is a diazo compound that is commonly used as a coupling agent in the synthesis of azo dyes. In recent years, DAB has gained attention as a potential tool for bioimaging and as a therapeutic agent for cancer treatment.
Mécanisme D'action
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid acts as a reducing agent in the presence of HRP, leading to the formation of a brown precipitate. The reaction involves the oxidation of 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid to a radical cation, which then reacts with H2O2 to form a highly reactive intermediate that oxidizes the chromogen, resulting in the formation of a colored product.
Effets Biochimiques Et Physiologiques
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid has been shown to exhibit cytotoxic effects on cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid in lab experiments is its high sensitivity and specificity for protein and nucleic acid labeling. It is also relatively easy to use and cost-effective. However, one limitation of 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid is its potential toxicity, as it can cause skin and eye irritation and is a potential carcinogen.
Orientations Futures
There are several potential future directions for the use of 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid in scientific research. One area of interest is the development of 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid-based therapeutics for cancer treatment. Another potential direction is the use of 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid in the development of biosensors for the detection of specific biomolecules. Additionally, the use of 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid in combination with other imaging techniques, such as fluorescence microscopy, could lead to improved imaging capabilities and more precise labeling of biomolecules.
Méthodes De Synthèse
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid can be synthesized through the diazotization of 2-amino-5-phenylsulfonic acid followed by coupling with dimethylamine. The resulting compound is a yellow-orange powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid has been widely used in scientific research for its ability to selectively label proteins and nucleic acids. It is commonly used as a chromogenic substrate for horseradish peroxidase (HRP) in enzyme-linked immunosorbent assays (ELISA) and Western blotting. 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid has also been used as a fluorescent probe for bioimaging, as it can be conjugated to fluorescent dyes to selectively label specific biomolecules.
Propriétés
Numéro CAS |
125165-71-1 |
|---|---|
Nom du produit |
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid |
Formule moléculaire |
C14H15N3O3S |
Poids moléculaire |
305.35 g/mol |
Nom IUPAC |
2-(dimethylamino)-5-phenyldiazenylbenzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O3S/c1-17(2)13-9-8-12(10-14(13)21(18,19)20)16-15-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19,20) |
Clé InChI |
URBGCCIOBPPOLK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)S(=O)(=O)O |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)S(=O)(=O)O |
Synonymes |
2-dimethylamino-5-phenyldiazenyl-benzenesulfonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



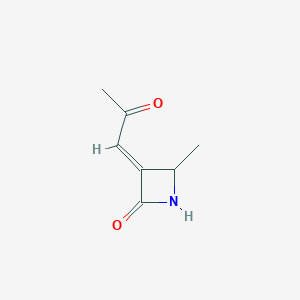
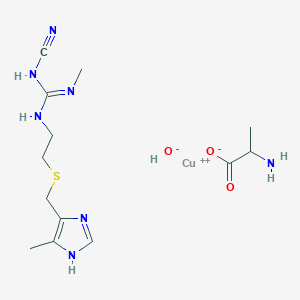
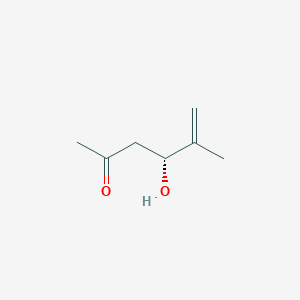
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
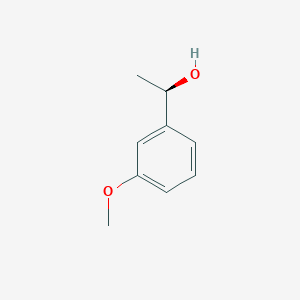
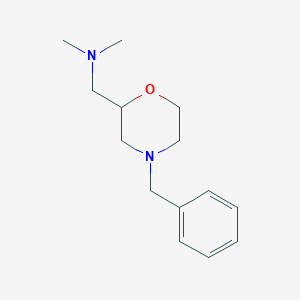
![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)


![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)
